3,3-Dimethylindoline
Overview
Description
3,3-Dimethylindoline is a chemical compound with the molecular formula C10H13N . It is known to form part of the structure of certain squaraine dyes .
Synthesis Analysis
The synthesis of this compound has been described in various studies. One method involves the Lewis acid mediated cyclisation of N-methallylacetanilide, followed by hydrolysis . Another approach involves the encapsulation of a this compound squaraine inside a tetralactam with anthracene sidewalls .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray crystallography. The squaraine gem-dimethyl groups force a relatively wide separation between the macrocycle anthracene sidewalls .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its incorporation into squaraine dyes. The rotaxanes were prepared by a templated clipping reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 147.22 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is also characterized by a topological polar surface area of 12 Ų .Scientific Research Applications
Cyclization and Synthesis of Azepine Derivatives
- Cyclization Reactions : 3,3-Dimethylindoline-derived allenes are used in cyclization reactions to produce azepine derivatives. These compounds have potential applications in organic synthesis and pharmaceuticals (Reinhard, Glaser, Neumann, & Maas, 1997).
Crystal Structure and Synthesis
- Crystal Structure Analysis : Studies on compounds like 4-(2-Methylene-1-ethyl-3,3-dimethylindoline-2'-yl)-6,8-dibromo-1'-ethyl-3',3'-dimethylspiro-[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] have contributed to understanding crystal structures and molecular dynamics in the field of structural chemistry (Jin, Dan, & Zhang, 2010).
Nanomedicine and Theranostics
- Nanomedicine Applications : Carbon dots synthesized from this compound derivatives show potential in near-infrared fluorescence imaging and photothermal therapy, highlighting its application in cancer diagnosis and treatment (Zheng et al., 2016).
Organoindium Chemistry
- Organoindium Derivatives : Research on this compound has led to the development of organoindium chemistry, crucial in materials science and catalysis (Clark & Pickard, 1967).
Atropisomerism in Pharmaceuticals
- Atropisomerism Studies : Investigations into atropisomers of 2-aryl indoline derivatives, including this compound, have contributed to understanding rotational barriers in molecular structures, relevant in pharmaceutical chemistry (Eto et al., 2014).
Heteroaromatic Hydrogen Exchange Reactions
- Kinetic Studies : The study of heteroaromatic hydrogen exchange reactions involving this compound derivatives has furthered understanding in reaction kinetics and molecular ionization (Challis & Rzepa, 1975).
Organic Electronics
- Thin Film Transistors : Research on organic thin film transistors using this compound derivatives has opened up possibilities in advanced electronic materials and devices (Liess et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
3,3-Dimethylindoline is primarily used in the synthesis of squaraine dyes . These dyes are mechanically interlocked molecules comprised of a dumbbell-shaped squaraine dye inside a tetralactam macrocycle . The primary target of this compound is the squaraine dye, which it helps to encapsulate .
Mode of Action
This compound interacts with its targets through a process known as encapsulation . This process involves the formation of a rotaxane structure, where the this compound squaraine dye is encapsulated inside a tetralactam macrocycle . The gem-dimethyl groups in this compound squaraine dyes are large enough to prevent macrocycle threading or rotaxane unthreading .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the photophysical properties of the squaraine dyes . The encapsulation process alters the fluorescence properties of the squaraine dyes, leading to changes in their absorption and emission bands .
Result of Action
The encapsulation of the squaraine dye by this compound results in a 10-fold enhancement in the squaraine fluorescence quantum yield . One of the new rotaxanes emits an orange light (560−650 nm), completing the palette of known squaraine rotaxane fluorophores whose emission profiles span the color range from green to near-infrared .
Action Environment
The action of this compound is influenced by the environment in which it is stored and used. For instance, it should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help to maintain the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
3,3-Dimethylindoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with squaraine dyes, forming squaraine rotaxanes . These interactions are crucial as they enhance the fluorescence quantum yield of the squaraine dyes, making them useful for fluorescence microscopy and in vivo imaging . The nature of these interactions involves the encapsulation of the squaraine dye within a tetralactam macrocycle, which is facilitated by the gem-dimethyl groups of this compound .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with squaraine dyes, for example, can lead to enhanced fluorescence, which is useful for imaging cellular processes . Additionally, this compound’s role in forming stable rotaxanes can impact cellular stability and function by preventing the unthreading of the macrocycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The gem-dimethyl groups of this compound play a crucial role in preventing the unthreading of squaraine rotaxanes, thereby enhancing the stability and fluorescence properties of the encapsulated dye . This interaction is essential for the compound’s function in fluorescence microscopy and in vivo imaging .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the encapsulation of squaraine dyes within a tetralactam macrocycle, facilitated by this compound, significantly improves the chemical stability of the dyes . This stability is crucial for long-term imaging applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances the fluorescence properties of squaraine dyes, making them useful for imaging applications . At high doses, there may be toxic or adverse effects, although specific studies on the toxicity of this compound in animal models are limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in forming stable squaraine rotaxanes . These interactions can affect metabolic flux and metabolite levels, although detailed studies on the metabolic pathways of this compound are still needed.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s encapsulation within a tetralactam macrocycle ensures its stable distribution, which is crucial for its function in imaging applications . The localization and accumulation of this compound within specific cellular compartments are essential for its biochemical properties.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s encapsulation within a tetralactam macrocycle directs it to specific compartments or organelles, enhancing its activity and function . This localization is crucial for its role in fluorescence microscopy and in vivo imaging.
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCCLYMWDRNUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473018 | |
Record name | 3,3-DIMETHYLINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-02-9 | |
Record name | 3,3-DIMETHYLINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Dimethylindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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